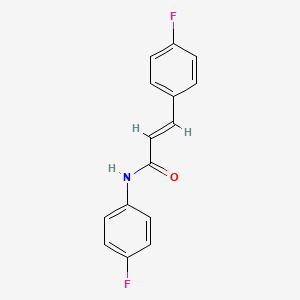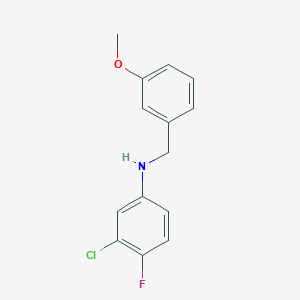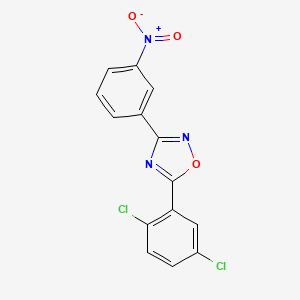
N,3-bis(4-fluorophenyl)acrylamide
Overview
Description
N,3-bis(4-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C15H11F2NO and its molecular weight is 259.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.08087030 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hollow Thermoresponsive Microgels
N,3-bis(4-fluorophenyl)acrylamide has been used in the synthesis of thermoresponsive poly(N-isopropyl acrylamide) (pNIPAm) microgels. These microgels are synthesized from core-shell nanoparticles and have applications in controlled drug delivery and biosensing due to their responsive nature to temperature changes (Nayak et al., 2005).
Copolymerization Studies
This compound is involved in the free-radical crosslinking copolymerization of acrylamide, which is significant in creating materials with unique properties. This process has been investigated in water, leading to insights into polymer formation and potential applications in various fields, such as materials science and engineering (Naghash et al., 2002).
pH-Sensitive Hydrogels
Research has explored the use of this compound in the synthesis of poly(acrylamide-co-acrylic acid) hydrogels. These hydrogels exhibit pH sensitivity, making them promising for applications in pharmaceuticals and biomaterials, particularly in drug release systems (Nesrinne & Djamel, 2017).
Corrosion Inhibition
Acrylamide derivatives, including this compound, have been studied for their effectiveness in inhibiting corrosion, particularly on metals like copper. This application is significant in the field of materials science and engineering, offering potential solutions for corrosion-related issues in industrial settings (Abu-Rayyan et al., 2022).
Voltage-Responsive Polymer Nanoparticles
Research into poly(N-(2-hydroxyethyl)acrylamide) with pendant β-cyclodextrin, intramolecularly crosslinked with bridged bis(ferrocene), highlights the voltage-responsive nature of these supramolecular nanoparticles. This has implications for the development of smart materials in electronics and nanotechnology (Wang, Pu, & Che, 2016).
Synthesis of 3-Arylquinolin-2-ones
The compound plays a role in the synthesis of 3-arylquinolin-2-one derivatives, an area of interest in organic chemistry and pharmaceutical research. This process involves phenyliodine bis(trifluoroacetate)-mediated reactions, contributing to the understanding of reaction mechanisms and regioselectivity in organic synthesis (Liu et al., 2016).
Electrochromic and Electrofluorescent Materials
Research into electroactive polyamides containing bis(diphenylamino)-fluorene units for their use as electroactive fluorophores has shown promising results. These materials have applications in the development of multicolor electrochromic devices and displays (Sun et al., 2016).
Properties
IUPAC Name |
(E)-N,3-bis(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUAHBBJOGNFC-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)



![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5831971.png)

![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)


![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)

![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)

![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)
